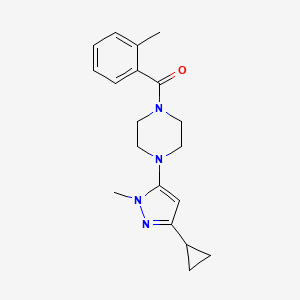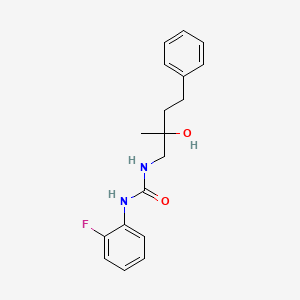
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, also known as TAK-536 or luseogliflozin, is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a protein that is responsible for reabsorbing glucose in the kidneys, and by inhibiting this protein, luseogliflozin can increase glucose excretion in the urine. This mechanism of action has led to the development of luseogliflozin as a potential treatment for type 2 diabetes.
Aplicaciones Científicas De Investigación
Interactions with Fluoride Ions
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea demonstrates significant interactions with fluoride ions. A study on the nature of urea-fluoride interaction revealed that 1,3-bis(4-nitrophenyl)urea forms a stable complex with fluoride ions, leading to urea deprotonation due to the formation of HF2-. This interaction signifies the compound's potential in studying hydrogen bonding and proton transfer mechanisms with fluoride ions (Boiocchi et al., 2004).
Synthesis and Structure-Activity Relationships
The compound has been part of extensive synthesis and structure-activity relationship studies, particularly as neuropeptide Y5 receptor antagonists. Modifications to the phenylethyl segment, the urea portion, and the phenoxyphenyl group have optimized in vitro potency, showcasing the compound's role in the development of potential treatments for conditions related to neuropeptide Y5 receptor activity (Fotsch et al., 2001).
Potential Anticancer Agents
1-Aryl-3-(2-chloroethyl) ureas, derived from similar compounds, have shown cytotoxicity against human adenocarcinoma cells in vitro, indicating potential as anticancer agents. This highlights the compound's utility in the development of new chemotherapeutic agents (Gaudreault et al., 1988).
Fluorophosphoranes Synthesis
Research on the preparation of heterocyclic fluorophosphoranes has included the use of related compounds for the cleavage of silicon–nitrogen bonds in urea with fluorophosphoranes. This has implications for the synthesis of novel fluorinated materials with potential applications in various industries (Dunmur & Schmutzler, 1971).
Molecular Imaging Agents for Angiogenesis
The structure of certain inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, labeled with fluorine-18, indicates the compound's potential in molecular imaging of angiogenic processes. This suggests its use in positron emission tomography (PET) biomarkers for cancer and other diseases characterized by angiogenesis (Ilovich et al., 2008).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(23,12-11-14-7-3-2-4-8-14)13-20-17(22)21-16-10-6-5-9-15(16)19/h2-10,23H,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPHCWCFQTBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

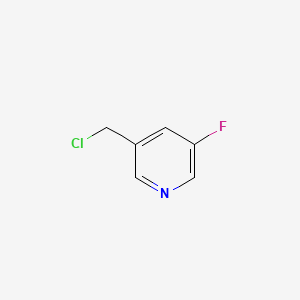



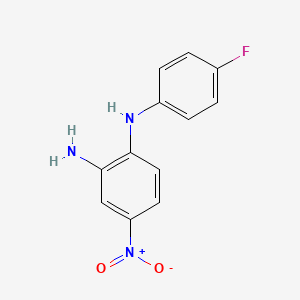
![N-[5-(aminomethyl)pyridin-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B2665598.png)
![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)
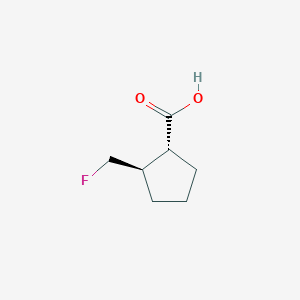

![3-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B2665604.png)

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)
![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)
